Tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate
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Overview
Description
Tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate: This compound features a tert-butyl group, an azidomethyl group, and a spirohexane ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate typically involves multiple steps, starting with the formation of the spirohexane ring. The azidomethyl group is introduced through nucleophilic substitution reactions, and the tert-butyl carbamate is formed by reacting the intermediate with tert-butyl chloroformate under basic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azidomethyl group can yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
Tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s azide group makes it useful in bioconjugation reactions, such as click chemistry.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate involves its reactivity due to the azidomethyl group. This group can undergo cycloaddition reactions, forming triazoles, which are important in various biochemical pathways. The tert-butyl carbamate group serves as a protecting group for amines, allowing selective reactions to occur .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[[2-(azidomethyl)cyclohexyl]methyl]carbamate
- Tert-butyl N-[[2-(azidomethyl)spiro[2.4]heptan-2-yl]methyl]carbamate
Uniqueness
Tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate is unique due to its spirohexane ring, which imparts distinct steric and electronic properties. This makes it more versatile in chemical reactions compared to similar compounds with different ring structures.
Properties
IUPAC Name |
tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-11(2,3)19-10(18)15-8-13(9-16-17-14)7-12(13)5-4-6-12/h4-9H2,1-3H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFYGKWPAIJWEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC12CCC2)CN=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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